C.I. Acid Red 138: An In-Depth Technical Guide to Solubility in Biological Buffers
C.I. Acid Red 138: An In-Depth Technical Guide to Solubility in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties of C.I. Acid Red 138
C.I. Acid Red 138 is a monoazo dye characterized by the presence of two sulfonate groups, which contribute to its solubility in aqueous solutions. A summary of its key properties is presented in the table below.
| Property | Value |
| C.I. Name | Acid Red 138 |
| C.I. Number | 18073 |
| CAS Number | 15792-43-5[1] |
| Molecular Formula | C₃₀H₃₇N₃Na₂O₈S₂[1] |
| Molecular Weight | 677.74 g/mol [1] |
| Appearance | Red Powder |
| Chemical Class | Monoazo[2] |
Aqueous Solubility of C.I. Acid Red 138
Published data on the quantitative solubility of C.I. Acid Red 138 is limited. Technical data sheets describe its solubility in water qualitatively as "soluble" or "slightly soluble".[2] However, one study reports the preparation of an aqueous solution of C.I. Acid Red 138 at a concentration of 10 g/L, indicating that its solubility in water is at least this high under the conditions used in that research.
It is important to note that the term "soluble" can be broad. For practical applications in research and drug development, a more precise understanding of the solubility limits in specific biological buffers is often necessary.
Factors Influencing Solubility in Biological Buffers
The solubility of C.I. Acid Red 138 in a specific biological buffer can be influenced by several factors. Understanding these factors is crucial for preparing stable and accurate solutions.
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pH: As an acid dye with two sulfonate groups, the pH of the buffer is a critical determinant of solubility. In more acidic solutions, the sulfonate groups are protonated, which can decrease the overall charge of the molecule and potentially reduce its solubility. Conversely, in neutral to alkaline solutions, the sulfonate groups will be deprotonated, enhancing the molecule's polarity and likely increasing its solubility in aqueous media.
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Buffer Composition and Ionic Strength: The type and concentration of salts in a biological buffer can impact the solubility of C.I. Acid Red 138. High concentrations of salts can lead to a "salting-out" effect, where the solubility of the dye decreases due to competition for water molecules for hydration. Therefore, the solubility in a high ionic strength buffer like some formulations of PBS may differ from that in a lower ionic strength buffer like Tris-HCl.
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Temperature: The solubility of many solids in liquids increases with temperature. While specific data for C.I. Acid Red 138 is unavailable, it is a general principle that should be considered, especially when preparing concentrated stock solutions.
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Presence of Co-solvents: For azo dyes with limited aqueous solubility, the addition of a small amount of an organic co-solvent can significantly enhance solubility. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. However, the final concentration of the co-solvent must be carefully controlled to avoid any adverse effects on downstream biological assays.
Caption: Key factors influencing the solubility of C.I. Acid Red 138.
Experimental Protocol for Determining Solubility
To ascertain the precise solubility of C.I. Acid Red 138 in a specific biological buffer, the following experimental protocol, based on the shake-flask method, is recommended. This method is considered the gold standard for solubility determination.
Materials
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C.I. Acid Red 138 powder
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Biological buffer of interest (e.g., PBS, TBS, cell culture medium)
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Volumetric flasks and pipettes
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Analytical balance
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Thermostatically controlled shaker or incubator
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Centrifuge
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Syringe filters (e.g., 0.22 µm pore size)
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UV-Vis spectrophotometer and cuvettes
Procedure
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Preparation of a Saturated Solution:
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Accurately weigh an excess amount of C.I. Acid Red 138 powder and add it to a known volume of the biological buffer in a sealed, transparent container (e.g., a glass vial or flask). The amount of excess powder should be sufficient to ensure that undissolved solid remains after equilibration.
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Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
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Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Visual inspection can help determine if equilibrium has been reached (i.e., the concentration of the dissolved dye in the supernatant no longer changes over time).
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Separation of Undissolved Solid:
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After equilibration, remove the container from the shaker and allow the undissolved solid to settle.
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To separate the saturated solution (supernatant) from the excess solid, centrifuge a portion of the mixture at a high speed.
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Carefully withdraw a known volume of the clear supernatant using a pipette. For further clarification, the supernatant can be passed through a syringe filter.
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Quantification of Dissolved Dye:
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Prepare a series of standard solutions of C.I. Acid Red 138 of known concentrations in the same biological buffer.
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Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for C.I. Acid Red 138 using a UV-Vis spectrophotometer. The λmax for C.I. Acid Red 138 is in the visible range.
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Plot a calibration curve of absorbance versus concentration for the standard solutions.
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Dilute the filtered saturated solution with the biological buffer to a concentration that falls within the linear range of the calibration curve.
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Measure the absorbance of the diluted saturated solution.
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Use the calibration curve to determine the concentration of C.I. Acid Red 138 in the diluted solution.
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Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of C.I. Acid Red 138 in the specific biological buffer under the tested conditions.
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Caption: Experimental workflow for determining the solubility of C.I. Acid Red 138.
Conclusion
While detailed quantitative solubility data for C.I. Acid Red 138 in a wide range of biological buffers is not extensively documented, its chemical structure suggests that its solubility is influenced by pH, ionic strength, and temperature. For researchers and professionals requiring precise solubility information for their specific applications, the provided experimental protocol offers a reliable method for its determination. Careful consideration of the factors outlined in this guide will aid in the preparation of accurate and stable solutions of C.I. Acid Red 138 for use in various scientific and developmental endeavors.
